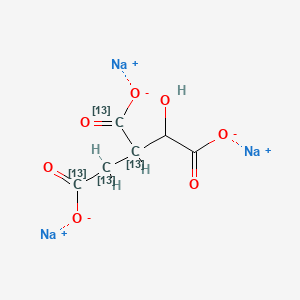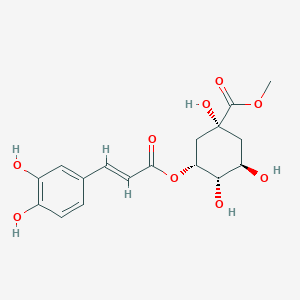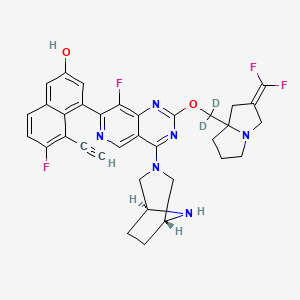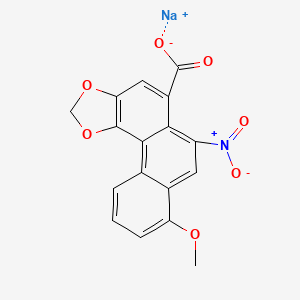
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is a chemical compound that is a derivative of citric acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, buffering agent, and emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate typically involves the neutralization of citric acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where citric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the trisodium salt in a crystalline form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often subjected to further purification processes such as recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: It is employed in biological studies to stabilize proteins and enzymes.
Medicine: It is used in pharmaceutical formulations to enhance the stability and solubility of active ingredients.
Industry: It is used in the food industry as a preservative and flavoring agent, and in the cosmetics industry as a buffering and emulsifying agent
Mécanisme D'action
The mechanism of action of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelating property is particularly useful in stabilizing various compounds and preventing oxidative degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium citrate: Similar in structure but without the isotopic labeling.
Disodium citrate: Contains two sodium ions instead of three.
Monosodium citrate: Contains only one sodium ion.
Uniqueness
Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and other specialized applications where isotopic differentiation is required .
Propriétés
Formule moléculaire |
C6H5Na3O7 |
|---|---|
Poids moléculaire |
262.04 g/mol |
Nom IUPAC |
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1+1,2+1,3+1,5+1;;; |
Clé InChI |
HWMVXEKEEAIYGB-OIDPGGKBSA-K |
SMILES isomérique |
[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)

![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)


![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)


